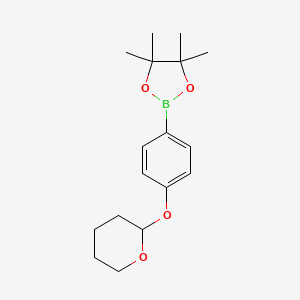

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

CAS No.: 889865-38-7

Cat. No.: VC2703177

Molecular Formula: C17H25BO4

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889865-38-7 |

|---|---|

| Molecular Formula | C17H25BO4 |

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 |

| Standard InChI Key | ZIKLUMIQYINQLY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3 |

Introduction

Chemical Identity and Basic Properties

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound featuring a dioxaborolane ring connected to a phenyl group substituted with a tetrahydropyranyl ether at the para position. This compound is also known by several synonyms including 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenoxy]tetrahydro-2H-pyran and 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenylboronic Acid Pinacol Ester .

Structural Characteristics

The compound consists of three key structural components that define its chemical behavior:

-

A dioxaborolane ring with four methyl substituents (the pinacol ester portion)

-

A phenyl ring connected to the boron atom of the dioxaborolane

-

A tetrahydropyran ring connected to the phenyl ring via an oxygen atom at the para position

This structure provides a balance of stability and reactivity that makes the compound particularly useful in synthetic applications.

Physical and Chemical Properties

The key physical and chemical properties of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

| Property | Value |

|---|---|

| CAS Registry Number | 889865-38-7 |

| Molecular Formula | C₁₇H₂₅BO₄ |

| Molecular Weight | 304.19 g/mol |

| Physical State | White to light yellow powder or crystalline solid |

| Purity | >98.0% (T) |

| Storage Recommendation | Cool, dry place; protect from moisture |

The compound appears as a white to light yellow powder or crystalline solid with high purity (>98.0%), making it suitable for research applications requiring high-quality reagents .

Structural Significance and Chemical Reactivity

The molecular architecture of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane provides it with distinctive chemical properties that make it valuable in organic synthesis.

Boronic Ester Component

The dioxaborolane (pinacol ester) portion of the molecule offers several important features:

-

Enhanced stability compared to free boronic acids

-

Controlled reactivity of the boron center

-

Resistance to degradation under various reaction conditions

The boron-carbon bond is particularly significant as it provides a reactive site for various transformations, especially cross-coupling reactions. The tetramethyl substitution on the dioxaborolane ring provides steric protection to the boron center, enhancing the compound's stability while maintaining its synthetic utility .

Protected Phenol Functionality

The tetrahydropyranyl (THP) ether group serves as a protecting group for the phenol functionality. This protection:

-

Prevents unwanted side reactions of the hydroxyl group

-

Allows for selective deprotection under mild acidic conditions

-

Enhances solubility in organic solvents

The THP protecting group is commonly used in organic synthesis due to its stability under basic and nucleophilic conditions, while being readily removable under mild acidic conditions, making it ideal for multistep synthetic sequences .

Synthesis and Preparation Methods

Several synthetic routes can be employed to prepare 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane. These methods typically involve either the protection of 4-hydroxyphenylboronic acid pinacol ester or the borylation of protected 4-bromophenol.

Miyaura Borylation Approach

One of the most common synthetic pathways involves palladium-catalyzed Miyaura borylation of aryl halides. For the synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane, this typically follows a two-step process:

Step 1: Protection of 4-bromophenol with dihydropyran under acidic conditions to form 4-bromo-1-((tetrahydro-2H-pyran-2-yl)oxy)benzene.

Step 2: Palladium-catalyzed borylation using bis(pinacolato)diboron or pinacolborane.

The borylation reaction typically employs catalysts such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) with bases like potassium acetate or potassium carbonate in solvents such as 1,4-dioxane .

General Reaction Conditions

The typical reaction conditions for the borylation step are outlined in Table 2.

Table 2: Representative Reaction Conditions for Borylation Step

| Parameter | Typical Conditions |

|---|---|

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) |

| Boron Source | Bis(pinacolato)diboron or Pinacolborane |

| Base | K₂CO₃, KOAc, or NaHCO₃ |

| Solvent | 1,4-Dioxane, THF, or toluene |

| Temperature | 80-100°C |

| Reaction Time | 1-24 hours |

| Atmosphere | Nitrogen or argon |

| Purification | Column chromatography (hexanes/ethyl acetate) |

Similar borylation reactions typically yield the desired product in 70-95% yield after purification by column chromatography .

Applications in Organic Synthesis

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis with applications spanning pharmaceutical development, materials science, and chemical biology.

Cross-Coupling Reactions

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it serves as an organoboron coupling partner. The advantages of using this particular boronic ester include:

-

Enhanced stability compared to unprotected boronic acids or esters

-

Controlled reactivity due to the protected hydroxyl group

-

Versatility in introducing 4-hydroxyphenyl moieties into complex molecules

In Suzuki-Miyaura coupling reactions, this compound can react with various aryl and heteroaryl halides in the presence of palladium catalysts to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds with a protected hydroxyl group .

Pharmaceutical Synthesis

The compound is particularly valuable in pharmaceutical synthesis for several reasons:

-

It provides a means to introduce protected 4-hydroxyphenyl groups into drug scaffolds

-

The THP protecting group can be selectively removed under mild conditions

-

The boronic ester functionality allows for further modifications through diverse chemical transformations

These features make 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane an important intermediate in the synthesis of drugs containing 4-hydroxyphenyl moieties, which are common in many pharmaceutically active compounds .

Analytical Characterization

Various analytical techniques can be employed to characterize and confirm the structure and purity of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information for confirming the identity of the compound:

-

¹H NMR typically shows characteristic signals for:

-

Pinacol methyl groups (singlet at approximately δ 1.2-1.3 ppm)

-

Tetrahydropyran ring protons (multiple signals between δ 1.5-4.0 ppm)

-

Aromatic protons of the phenyl ring (typically appearing as doublets between δ 6.8-7.8 ppm)

-

-

¹³C NMR would display distinctive signals for:

-

Pinacol methyl carbons (around δ 24-25 ppm)

-

Pinacol quaternary carbons (around δ 83-84 ppm)

-

Tetrahydropyran carbons (between δ 18-70 ppm)

-

Aromatic carbons (between δ 110-160 ppm)

-

The carbon directly attached to boron often shows reduced intensity or may be difficult to observe due to quadrupolar relaxation effects .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

-

B-O stretching vibrations (1350-1380 cm⁻¹)

-

C-O stretching of the ether linkage (1000-1300 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

C-H stretching of methyl groups (2850-2950 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 304

-

Characteristic fragmentation patterns including loss of the THP group

-

Fragments corresponding to the pinacol ester moiety

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity determination:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume